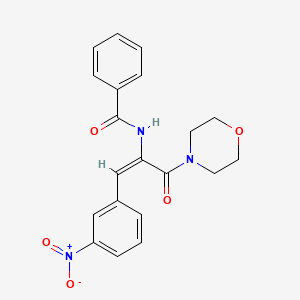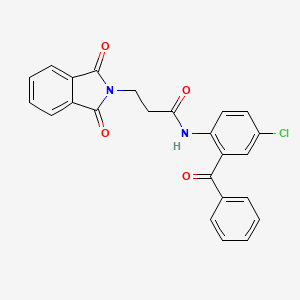![molecular formula C21H16N6O3 B11705752 (4E)-5-amino-4-[2-(3-nitrobiphenyl-4-yl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705752.png)
(4E)-5-amino-4-[2-(3-nitrobiphenyl-4-yl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-3-AMINO-4-(2-{3-NITRO-[1,1’-BIPHENYL]-4-YL}HYDRAZIN-1-YLIDENE)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that features a pyrazolone core with various substituents, including an amino group, a nitro-substituted biphenyl group, and a hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-3-AMINO-4-(2-{3-NITRO-[1,1’-BIPHENYL]-4-YL}HYDRAZIN-1-YLIDENE)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Introduction of the biphenyl group: This step may involve Suzuki coupling reactions to attach the biphenyl moiety.
Nitro group introduction: Nitration reactions can be used to introduce the nitro group onto the biphenyl ring.
Final assembly: The final compound is assembled through condensation reactions involving the hydrazinylidene moiety.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(4Z)-3-AMINO-4-(2-{3-NITRO-[1,1’-BIPHENYL]-4-YL}HYDRAZIN-1-YLIDENE)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino-substituted derivative.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-3-AMINO-4-(2-{3-NITRO-[1,1’-BIPHENYL]-4-YL}HYDRAZIN-1-YLIDENE)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can be used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound may exhibit biological activity, making it a candidate for drug development. Its structural features suggest potential as an enzyme inhibitor or receptor modulator.
Industry
In industry, the compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4Z)-3-AMINO-4-(2-{3-NITRO-[1,1’-BIPHENYL]-4-YL}HYDRAZIN-1-YLIDENE)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The nitro and amino groups could participate in hydrogen bonding or electrostatic interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
(4Z)-3-AMINO-4-(2-{3-NITRO-[1,1’-BIPHENYL]-4-YL}HYDRAZIN-1-YLIDENE)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: is similar to other pyrazolone derivatives, such as:
Uniqueness
The uniqueness of (4Z)-3-AMINO-4-(2-{3-NITRO-[1,1’-BIPHENYL]-4-YL}HYDRAZIN-1-YLIDENE)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific substituents and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H16N6O3 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
5-amino-4-[(2-nitro-4-phenylphenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H16N6O3/c22-20-19(21(28)26(25-20)16-9-5-2-6-10-16)24-23-17-12-11-15(13-18(17)27(29)30)14-7-3-1-4-8-14/h1-13,25H,22H2 |
InChI Key |
KDVFRFPBDSZCDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)N=NC3=C(NN(C3=O)C4=CC=CC=C4)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenyl furan-2-carboxylate](/img/structure/B11705697.png)
![3,4-dichloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11705699.png)
![(4Z)-4-[2-(4-chlorophenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705700.png)


![(4Z)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705722.png)
![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705734.png)


![Decyl 3-[(2,4-dinitrophenyl)amino]benzoate](/img/structure/B11705758.png)

![6-(4-Bromophenyl)-7-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-7-ium](/img/structure/B11705772.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]furan-2-carbohydrazide](/img/structure/B11705778.png)
